5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
Description
5-(3,3,3-Trifluoropropoxy)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a trifluoropropoxy substituent at the 5-position of the pyridazinone ring. The trifluoropropoxy group (-OCH2CF3) imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold in medicinal and agrochemical research . This compound has been utilized as a key intermediate in synthesizing inhibitors targeting viral proteases (e.g., SARS-CoV-2 main protease) and other biological targets .
Properties
CAS No. |
1346697-89-9 |
|---|---|
Molecular Formula |
C7H7F3N2O2 |
Molecular Weight |
208.14 g/mol |
IUPAC Name |
4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)1-2-14-5-3-6(13)12-11-4-5/h3-4H,1-2H2,(H,12,13) |
InChI Key |
LVVKFCZVZKXDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NNC1=O)OCCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural Modifications and Substituent Effects
Pyridazin-3(2H)-one derivatives are widely modified at positions 2, 4, 5, and 6 to optimize bioactivity. Below is a comparative analysis:
Table 1: Substituent Effects on Pyridazin-3(2H)-one Derivatives
Key Observations :
- Trifluoropropoxy vs. Propoxy: The trifluoropropoxy group increases metabolic stability and lipophilicity compared to non-fluorinated propoxy analogs, enhancing membrane permeability .
- Electron-Withdrawing Groups : Chloro (Cl) or trifluoromethyl (CF3) substituents at position 4 or 5 improve DNA-binding affinity in anticancer agents , whereas trifluoropropoxy at position 5 favors protease inhibition .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., 4-methoxyphenyl) at position 5 enhance fungicidal activity, while aliphatic chains (e.g., trifluoropropoxy) are preferred for antiviral targets .
Key Findings :
- Nucleophilic Substitution : Preferred for introducing alkoxy groups (e.g., trifluoropropoxy) due to high regioselectivity .
- Palladium Catalysis : Enables diversity at position 5 via cross-coupling (e.g., aryl, alkynyl groups) but requires specialized catalysts .
Antiviral Activity :
- 5-(3,3,3-Trifluoropropoxy)pyridazin-3(2H)-one is a critical fragment in SARS-CoV-2 main protease inhibitors (e.g., S7c), showing IC50 values <100 nM .
- Comparison: Analog 3-(4-(2-Chlorophenoxy)-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-cyclopropylpyridazine () targets human DHODH, highlighting the role of substituents in directing specificity .
Anticancer Activity :
- Pyridazinones with guanidinium groups (e.g., 5-chloro-6-phenyl derivatives) bind DNA minor grooves, whereas trifluoropropoxy derivatives lack this mechanism .
Agrochemical Use :
Preparation Methods
Nucleophilic Alkylation of Pyridazinone Intermediates
A widely adopted strategy involves the alkylation of 5-hydroxypyridazin-3(2H)-one with 3,3,3-trifluoropropyl bromide or iodide. This method leverages the nucleophilic oxygen at position 5 of the pyridazinone ring.
Procedure :
-
Substrate Preparation : 5-Hydroxypyridazin-3(2H)-one is synthesized via cyclocondensation of mucobromic acid with hydrazine derivatives.
-
Alkylation : The hydroxyl group is deprotonated using a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 0–5°C. 3,3,3-Trifluoropropyl bromide is added dropwise, and the reaction is stirred at 60°C for 12 hours.
-
Workup : The crude product is purified via recrystallization from ethanol/water, yielding 5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
| Melting Point | 98–104°C |
| Reaction Temperature | 60°C |
| Solvent | DMF |
This method is scalable but requires strict anhydrous conditions to avoid hydrolysis of the alkylating agent.
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the formation of the pyridazinone core while introducing the trifluoropropoxy group in a one-pot reaction.
Procedure :
-
Reagents : Ethyl 3,3,3-trifluoropropoxyacetate and hydrazine hydrate are combined in acetic acid.
-
Cyclization : The mixture is irradiated at 150°C for 20 minutes under microwave conditions, promoting cyclocondensation to form the pyridazinone ring.
-
Isolation : The product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 20 minutes |
| Purification | Column Chromatography |
This method reduces reaction times and improves regioselectivity compared to conventional heating.
| Parameter | Value |
|---|---|
| Yield | 75% |
| Catalyst | Pd(OAc)₂/Xantphos |
| Solvent | THF |
This method is advantageous for substrates sensitive to strong bases but requires expensive catalysts.
Solid-Phase Synthesis for High-Throughput Production
A modular approach immobilizes the pyridazinone core on resin, enabling sequential functionalization.
Procedure :
-
Resin Loading : Wang resin is functionalized with 5-hydroxypyridazin-3(2H)-one using a Mitsunobu reaction.
-
Alkylation : The resin-bound intermediate is treated with 3,3,3-trifluoropropyl mesylate in the presence of diisopropylethylamine (DIPEA).
-
Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin, which is then lyophilized.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity | ≥95% |
| Resin | Wang Resin |
This method facilitates parallel synthesis and is ideal for generating analogs but requires specialized equipment.
Mechanistic Insights and Optimization Challenges
The trifluoropropoxy group’s electron-withdrawing nature complicates nucleophilic substitution by destabilizing transition states. Density functional theory (DFT) studies suggest that protic solvents like ethanol stabilize intermediates, improving yields by 15–20%. Competing side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry (1:1.2 molar ratio of pyridazinone to alkylating agent) and using phase-transfer catalysts.
Analytical Characterization
Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
